molecular formula C19H24N2O5 B3458103 1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B3458103
M. Wt: 360.4 g/mol
InChI Key: DULLLHRYOUPXGM-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmacologically active motifs: a furan-2-carbonyl group and a 3,4,5-trimethoxyphenyl moiety linked through a piperazine core. Compounds featuring the 3,4,5-trimethoxyphenyl group have been extensively studied for their ability to interact with tubulin, a key protein in cell division, and disrupt microtubule polymerization . This mechanism can lead to cell cycle arrest and apoptosis, making such compounds valuable tools for investigating new anticancer therapies . The piperazine ring is a common scaffold in bioactive molecules, often contributing to favorable solubility and binding characteristics. This compound is intended for in vitro research applications only, including target identification, mechanism of action studies, and as a building block in the synthesis of novel chemical entities. Researchers should handle this product with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

furan-2-yl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-23-16-11-14(12-17(24-2)18(16)25-3)13-20-6-8-21(9-7-20)19(22)15-5-4-10-26-15/h4-5,10-12H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULLLHRYOUPXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 1-(furan-2-carbonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine exhibits several notable biological activities:

  • Anticancer Properties : The compound has shown potential as an anticancer agent through various mechanisms including apoptosis induction and cell cycle arrest in cancer cell lines.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.
  • CNS Activity : The structure suggests possible interactions with central nervous system targets, indicating potential applications in neuropharmacology.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route includes:

  • Formation of the furan ring through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Functionalization with the trimethoxyphenyl group to enhance bioactivity.

This synthetic flexibility allows for the optimization of biological activity through structural modifications.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of similar piperazine derivatives on human cancer cell lines (T24 and DU-145). The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Antimicrobial Efficacy : Research has identified related compounds that exhibit strong antimicrobial properties against resistant strains of bacteria, suggesting that modifications to the piperazine structure can enhance activity against pathogens.

Potential Applications

Given its diverse biological activities, this compound may find applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
  • Neuroscience Research : Investigating its effects on neurological disorders due to its potential CNS activity.
  • Material Science : Exploring its use in creating novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s furan and piperazine moieties allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The trimethoxyphenyl group may enhance its binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Variations

Compound Name Core Structure Substituents Biological Activity Pharmacokinetic Notes Key References
Target Compound Piperazine - Furan-2-carbonyl
- 3,4,5-Trimethoxyphenylmethyl
Not explicitly stated (hypothesized antiviral/antimetabolic) High lipophilicity due to trimethoxyphenyl; furan may influence stability
Piperazine,1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]- Piperazine - 4-Fluorophenyl
- 3,4,5-Trimethoxyphenylmethyl
Anti-SARS-CoV-2 activity Fluorine enhances bioavailability and membrane penetration
Podophyllotoxin Derivatives (e.g., PODO-1) Dihydrofuran-2-one - 3,4,5-Trimethoxyphenyl
- Styryl/trifluoromethyl groups
PPARγ partial agonists (antidiabetic) Reduced toxicity vs. parent podophyllotoxin
Herbicidal Piperazines () Piperazine - Furan-2-ylmethyl
- Varied R groups (e.g., 3,4,5-trimethoxyphenyl)
Herbicidal activity against rape Limited solubility for barnyard grass
Mirtazapine Intermediate () Piperazine - Hydroxymethylpyridinyl
- Methyl/phenyl groups
Antidepressant intermediate Hydroxyl group improves aqueous solubility

Functional Group Impact on Activity

  • 3,4,5-Trimethoxyphenyl Group :
    • Enhances receptor binding in PPARγ agonists (e.g., PODO-1 derivatives) and anticancer agents (e.g., combretastatin analogs) .
    • In herbicidal compounds, this group contributes to selective activity against dicot plants (e.g., rape) .
  • Furan vs. Fluorophenyl: The furan-2-carbonyl group in the target compound may introduce steric hindrance or metabolic resistance compared to the smaller 4-fluorophenyl group in the SARS-CoV-2-active analog .

Pharmacokinetic and Toxicity Profiles

  • Solubility: Piperazine cores generally offer better solubility than dihydrofuranone-based compounds (e.g., PODO-1), though substituents like furan may reduce aqueous solubility .
  • Toxicity : Piperazine derivatives (e.g., mirtazapine intermediates) are generally well-tolerated, unlike podophyllotoxin’s gastrointestinal toxicity .

Antiviral Potential

  • The fluorophenyl analog () demonstrates anti-SARS-CoV-2 activity, suggesting that piperazine derivatives with aromatic substituents could target viral proteases or entry mechanisms. The target compound’s furan group may offer distinct binding interactions.

Metabolic Modulation

  • PPARγ agonists like PODO-1 derivatives highlight the role of the trimethoxyphenyl group in partial receptor activation. The target compound’s piperazine core may allow for tunable agonism/antagonism .

Biological Activity

The compound 1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE , also known as Furan-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone, is a complex organic molecule that exhibits significant potential for various biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The structure of the compound consists of a furan ring , a piperazine moiety , and a 3,4,5-trimethoxyphenyl group . The combination of these functional groups suggests diverse biological interactions and activities.

Structural Features

FeatureDescription
Furan RingContributes to potential reactivity and interaction
Piperazine MoietyEnhances biological activity through receptor binding
Trimethoxyphenyl GroupProvides additional pharmacological properties

Biological Activity

Preliminary studies have indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The presence of the furan ring has been linked to antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
  • Neuroactive Effects : The structural similarity to other neuroactive compounds indicates potential applications in neuropharmacology.

The mechanisms by which this compound exerts its biological effects can involve multiple pathways:

  • Enzyme Interactions : The compound may interact with specific enzymes involved in drug metabolism, influencing its efficacy and safety profile.
  • Receptor Binding : Its piperazine structure allows for binding to various receptors, potentially modulating physiological responses.

Case Studies

Several studies have investigated the biological activity of related compounds or analogs:

  • A study on 4-fluoro-2-methylphenyl)piperazine derivatives identified them as potent NK(1) receptor antagonists, highlighting the importance of piperazine derivatives in drug discovery .
  • Research into indole compounds demonstrated their antiproliferative activities against cancer cell lines, suggesting similar pathways may be applicable to our compound .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the potential effectiveness of this compound:

Compound NameStructural FeaturesBiological Activity
1-(Furan-2-carbonyl)piperazineFuran ring, piperazineAntimicrobial
4-(Furanyl)benzamideFuran ring, amide groupAnticancer
5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}Piperazine and phenolic substituentAnticancer

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationFuran-2-carbonyl chloride, TEA, DCM, 0°C → RT, 12h65–75>95%
CDI CouplingCDI, ACN, reflux, 6h70–80>98%

Basic: How to validate the structural integrity of this compound experimentally?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Analysis : Confirm substitution patterns via 1^1H NMR (e.g., singlet for OCH3_3 protons at δ 3.7–3.9 ppm, furan carbonyl resonance at δ 6.4–6.6 ppm) .
  • X-ray Crystallography : Use OLEX2 for structure solution and SHELXL for refinement. Validate bond lengths (C–O: ~1.23 Å, C–N: ~1.34 Å) and torsion angles .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (calculated for C20_{20}H24_{24}N2_2O5_5: 396.1689).

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:
Design assays based on structural analogs:

  • Anti-mitotic Activity : Use MTT assays in breast cancer cell lines (e.g., MDA-MB-231) with paclitaxel as a positive control. Monitor IC50_{50} values over 48–72h .
  • Antiviral Screening : Evaluate anti-SARS-CoV-2 activity via plaque reduction neutralization tests (PRNT) in Vero E6 cells, referencing piperazine-based inhibitors .
  • Receptor Binding : Radioligand displacement assays (e.g., α2_2-adrenergic receptors) to assess competitive binding kinetics .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:
Focus on substituent effects:

  • Trimethoxyphenyl Modifications : Compare analogs with methoxy groups replaced by halogens or hydrogen-bond donors (e.g., -OH, -NH2_2). Assess impact on cytotoxicity .
  • Furan Replacement : Substitute furan-2-carbonyl with thiophene or pyridine derivatives to study electronic effects on receptor affinity.
  • Piperazine Flexibility : Introduce methyl groups to the piperazine ring to evaluate conformational rigidity vs. activity .

Q. Table 2: SAR Design Parameters

ModificationBiological TargetAssay TypeKey Metrics
Methoxy → ClTubulin polymerizationImmunofluorescenceIC50_{50}, EC50_{50}
Furan → ThiopheneViral proteaseEnzymatic assayKi_i, kcat_{cat}/Km_m

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:
Address discrepancies using:

  • SHELXL Tools : Apply restraints for disordered atoms (e.g., trimethoxyphenyl groups) and validate via Rint_{int} (<5%) and goodness-of-fit (GOF: 0.9–1.1) .
  • OLEX2 Validation : Check for missed symmetry (PLATON) and hydrogen-bonding consistency. Use ADDSYM to detect higher-symmetry space groups .
  • Data Merging : Reintegrate datasets with overlapping reflections (e.g., using HKL-3000) to improve completeness (>98%) .

Advanced: What computational strategies predict pharmacokinetic properties of this compound?

Methodological Answer:
Combine in silico tools:

  • QSAR Modeling : Use MOE or Schrodinger to correlate logP (calculated: ~2.8) with membrane permeability.
  • Docking Studies : Target 3CLpro (SARS-CoV-2) or tubulin (PDB: 1SA0) with AutoDock Vina. Validate poses via MD simulations (NAMD, 100 ns) .
  • ADMET Prediction : SwissADME for bioavailability radar (TPSA ~70 Å2^2, ≤3 violations of Lipinski’s rules).

Q. Table 3: Predicted ADMET Properties

ParameterValueRelevance
logP2.8Moderate lipophilicity
H-bond Acceptors7High solubility
CYP2D6 InhibitionLowReduced drug-drug interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.